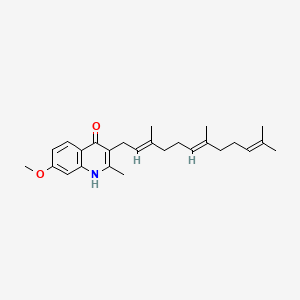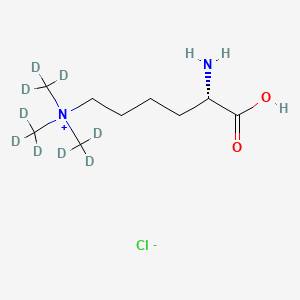
N|A,N|A,N|A-Trimethyllysine-d9 (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N|A,N|A,N|A-Trimethyllysine-d9 (chloride) is a deuterium-labeled derivative of N|A,N|A,N|A-Trimethyllysine (chloride). This compound is a non-protein amino acid that plays a significant role in the biosynthesis of carnitine, which is essential for the transport of fatty acids into mitochondria for beta-oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N|A,N|A,N|A-Trimethyllysine-d9 (chloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the N|A,N|A,N|A-Trimethyllysine (chloride) molecule. The deuteration process involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of N|A,N|A,N|A-Trimethyllysine-d9 (chloride) involves large-scale synthesis using deuterated reagents. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to achieve high purity and yield. The final product is typically purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N|A,N|A,N|A-Trimethyllysine-d9 (chloride) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloride ion can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include TMAVA, amine derivatives, and various substituted lysine compounds .
Aplicaciones Científicas De Investigación
N|A,N|A,N|A-Trimethyllysine-d9 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and metabolism of carnitine.
Biology: Employed in studies of lysine methylation and its role in gene regulation and protein function.
Industry: Utilized in the production of deuterated compounds for pharmaceutical research and development.
Mecanismo De Acción
N|A,N|A,N|A-Trimethyllysine-d9 (chloride) exerts its effects primarily through its role as a precursor in the biosynthesis of carnitine. The compound is converted to 3-hydroxy-6-N-trimethyllysine by mitochondrial 6-N-trimethyllysine dioxygenase, which is the first step in carnitine biosynthesis . This pathway is crucial for the transport of fatty acids into mitochondria for energy production.
Comparación Con Compuestos Similares
Similar Compounds
N|A,N|A,N|A-Trimethyllysine (chloride): The non-deuterated form of the compound, also involved in carnitine biosynthesis.
N,N,N-Trimethyl-5-aminovaleric acid (TMAVA): A metabolite formed from the oxidation of N|A,N|A,N|A-Trimethyllysine.
Uniqueness
N|A,N|A,N|A-Trimethyllysine-d9 (chloride) is unique due to its deuterium labeling, which makes it an invaluable tool for tracing metabolic pathways and studying the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium can also affect the compound’s stability and reactivity, providing insights into the effects of isotopic substitution on chemical and biological processes .
Propiedades
Fórmula molecular |
C9H21ClN2O2 |
|---|---|
Peso molecular |
233.78 g/mol |
Nombre IUPAC |
[(5S)-5-amino-5-carboxypentyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1/i1D3,2D3,3D3; |
Clave InChI |
ZKIJKCHCMFGMCM-XOBOASSVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCCC[C@@H](C(=O)O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
SMILES canónico |
C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


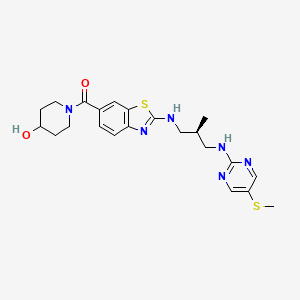
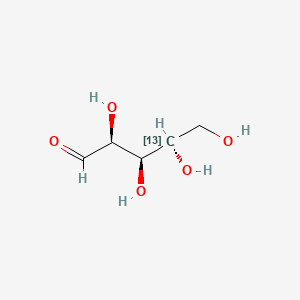
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)

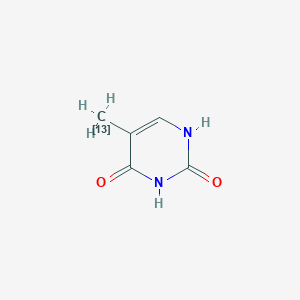
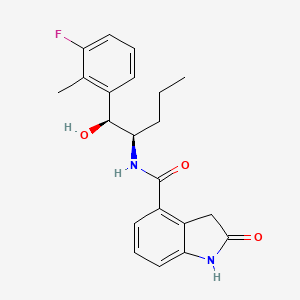

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
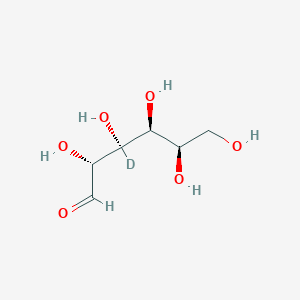
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
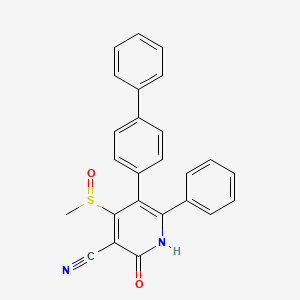
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)

